molecular formula C43H69N13O13S B10799526 Nucleoprotein (118-126)

Nucleoprotein (118-126)

Cat. No.: B10799526
M. Wt: 1008.2 g/mol
InChI Key: JTKGELSXBXWEKZ-NNYISDFCSA-N
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Description

Nucleoprotein (118-126), also known as NP(118-126), is a peptide fragment derived from the nucleoprotein of certain viruses. It consists of nine amino acids with the sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met. This compound has a molecular weight of 1008.15 g/mol and a molecular formula of C43H69N13O13S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NP(118-126) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of NP(118-126) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NP(118-126) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NP(118-126) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of viral nucleoproteins and their interactions with other viral or host proteins.

    Medicine: Investigated for its potential role in vaccine development and as a diagnostic marker for certain viral infections.

    Industry: Utilized in the production of peptide-based therapeutics and diagnostic tools .

Mechanism of Action

The mechanism of action of NP(118-126) involves its interaction with specific molecular targets, such as major histocompatibility complex (MHC) molecules. The peptide binds to MHC class I molecules, presenting itself on the surface of infected cells. This presentation is recognized by cytotoxic T lymphocytes, which then target and destroy the infected cells. This mechanism is crucial for the immune response against viral infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NP(118-126) is unique due to its specific sequence and its role in immune recognition. Unlike other nucleoprotein fragments, NP(118-126) has been extensively studied for its immunogenic properties and its potential use in vaccine development .

Properties

Molecular Formula

C43H69N13O13S

Molecular Weight

1008.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C43H69N13O13S/c1-22(2)34(40(66)53-29(19-24-9-11-25(58)12-10-24)38(64)52-28(42(68)69)15-18-70-4)55-33(60)20-49-36(62)30(21-57)54-35(61)23(3)50-37(63)27(13-14-32(45)59)51-39(65)31-8-6-17-56(31)41(67)26(44)7-5-16-48-43(46)47/h9-12,22-23,26-31,34,57-58H,5-8,13-21,44H2,1-4H3,(H2,45,59)(H,49,62)(H,50,63)(H,51,65)(H,52,64)(H,53,66)(H,54,61)(H,55,60)(H,68,69)(H4,46,47,48)/t23-,26-,27-,28-,29-,30-,31-,34-/m0/s1

InChI Key

JTKGELSXBXWEKZ-NNYISDFCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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